tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the indole ring can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Indole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Drug Development: Used in the development of new pharmaceuticals targeting various diseases.
Industry
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
tert-Butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the tert-butyl ester group, which confer specific chemical and biological properties not found in other indole derivatives .
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21-14-7-5-4-6-13(14)15(22)16(21)23/h4-7H,8-12H2,1-3H3 |
InChI Key |
SMCCZSPZYGMKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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